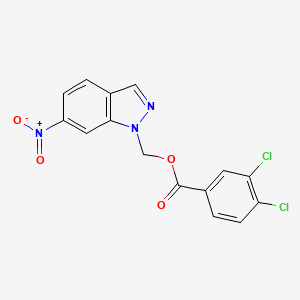
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate typically involves the reaction of 6-nitroindazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product would be (6-amino-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate.
Substitution: Depending on the nucleophile used, products like (6-Nitro-1h-indazol-1-yl)methyl 3,4-diaminobenzoate or (6-Nitro-1h-indazol-1-yl)methyl 3,4-dithiobenzoate can be formed.
Scientific Research Applications
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole moiety can interact with protein binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Nitro-1h-indazol-1-yl)methyl benzoate: Lacks the chlorine atoms on the benzene ring, which can affect its reactivity and biological activity.
(6-Nitro-1h-indazol-1-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.
Uniqueness
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
27225-66-7 |
|---|---|
Molecular Formula |
C15H9Cl2N3O4 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
(6-nitroindazol-1-yl)methyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-12-4-2-9(5-13(12)17)15(21)24-8-19-14-6-11(20(22)23)3-1-10(14)7-18-19/h1-7H,8H2 |
InChI Key |
FAYLZTORTDLCMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
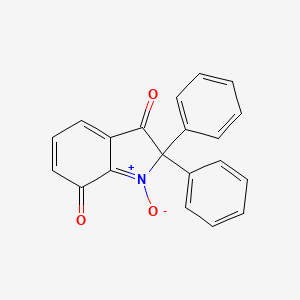
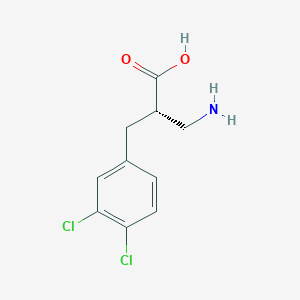

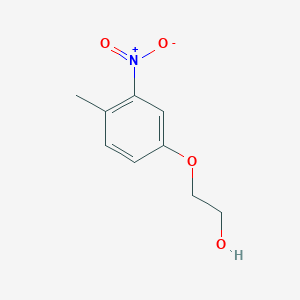
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
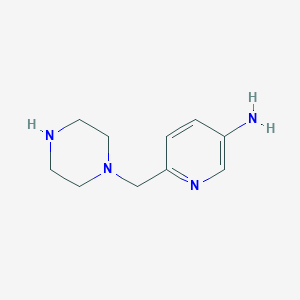
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
